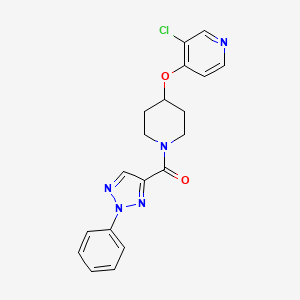
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone generally starts with the preparation of intermediate compounds such as 3-chloropyridine, piperidine, and phenyl azide. The reaction between 3-chloropyridine and piperidine forms a piperidinyl pyridine, which is subsequently reacted with phenyl azide under conditions that promote azide-alkyne cycloaddition, leading to the formation of the triazole ring. Careful control of reaction parameters such as temperature, solvent, and catalysts is crucial for the successful synthesis of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and stringent quality control measures to ensure purity and yield. Continuous flow chemistry might be employed to optimize reaction conditions and enhance efficiency.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the triazole moiety can participate in click chemistry reactions, while the piperidine ring can undergo hydrogenation.
Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide. Reduction could involve reagents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon. Substitution reactions may employ nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products: Depending on the reaction conditions, products can vary from oxidized derivatives to reduced or substituted compounds. Each modification can significantly impact the compound’s chemical and biological properties.
4. Scientific Research Applications: (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone has garnered interest in numerous scientific fields:
Chemistry: As a building block for complex organic synthesis and studying structure-activity relationships.
Biology: Potential use in developing biochemical probes to study cellular processes.
Medicine: Investigation as a candidate for drug development, particularly in targeting neurological conditions or certain cancers.
Industry: Utilized in developing new materials with specific properties or as intermediates in manufacturing high-value chemicals.
5. Mechanism of Action: The exact mechanism of action for this compound depends on its application:
In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves the triazole ring binding to active sites, influencing biochemical pathways.
Its piperidine and phenyl groups might also contribute to the compound’s binding affinity and specificity.
6. Comparison with Similar Compounds: When compared with similar compounds like (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-1H-1,2,3-triazol-4-yl)methanone, this compound stands out due to its unique combination of functional groups, which may result in distinct chemical and biological properties. This distinctiveness can be leveraged for specific applications where traditional compounds fall short.
相似化合物的比较
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-1H-1,2,3-triazol-4-yl)methanone
(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-(4-methylphenyl)-2H-1,2,3-triazol-4-yl)methanone
(4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
属性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-16-12-21-9-6-18(16)27-15-7-10-24(11-8-15)19(26)17-13-22-25(23-17)14-4-2-1-3-5-14/h1-6,9,12-13,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWHYZYCXQEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
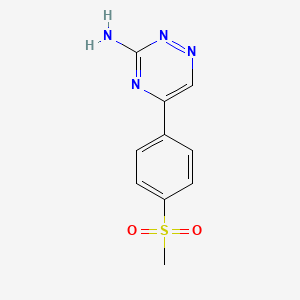

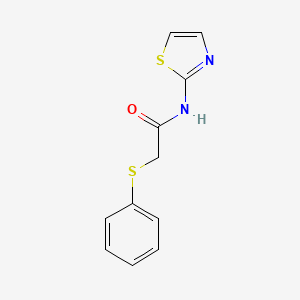
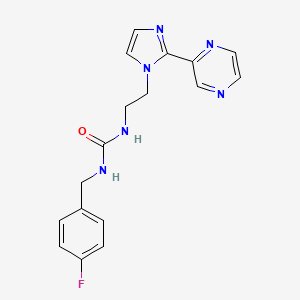
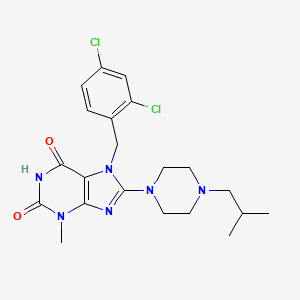
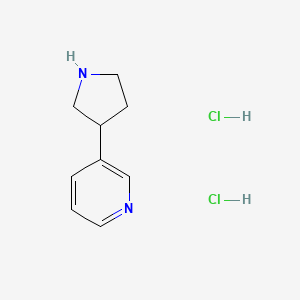
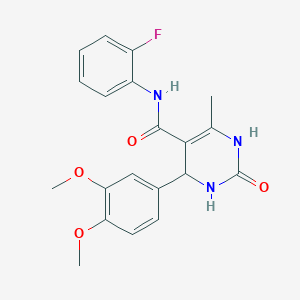
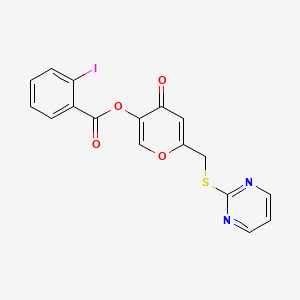
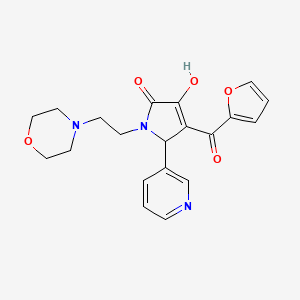
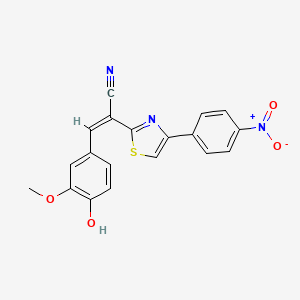

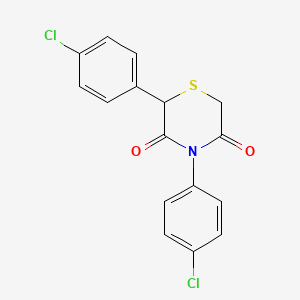
![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)
